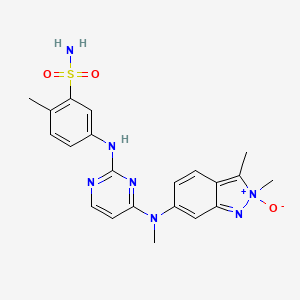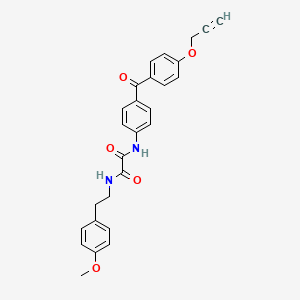
1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarbonitrile is a heterocyclic compound featuring a cyclopropane ring attached to a 1,3,4-oxadiazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3,4-oxadiazol-2-yl)cyclopropanecarbonitrile typically involves the cyclization of acylhydrazides with carboxylic acid derivatives. One common method includes the reaction of an acylhydrazide intermediate with cyanogen bromide or di(benzotriazol-1-yl)methanimine under controlled conditions . Another approach involves the dehydration of acylsemicarbazide using more stringent conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield and purity.
化学反応の分析
Types of Reactions: 1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Electrophilic Substitution: The oxadiazole ring can participate in electrophilic substitution reactions, often leading to the formation of substituted derivatives.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the oxadiazole ring.
Thermal and Photochemical Reactions: These reactions can lead to the formation of different structural isomers and derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include strong acids or bases for substitution reactions, and specific catalysts for thermal and photochemical reactions .
Major Products: The major products formed from these reactions are typically substituted oxadiazole derivatives, which can exhibit enhanced biological activities .
科学的研究の応用
1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarbonitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(1,3,4-oxadiazol-2-yl)cyclopropanecarbonitrile involves its interaction with various molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II, which are crucial for DNA replication and cell proliferation.
Pathways Involved: It affects pathways like the NF-kB signaling pathway and tubulin polymerization, leading to the inhibition of cancer cell growth and proliferation.
類似化合物との比較
1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarbonitrile can be compared with other oxadiazole derivatives:
1,2,4-Oxadiazole: This isomer has similar biological activities but differs in its chemical reactivity and stability.
1,2,3-Oxadiazole and 1,2,5-Oxadiazole: These isomers are less studied but also exhibit interesting biological properties.
Other Derivatives: Compounds like oxacillin, sulfamethoxazole, and acivicin contain oxadiazole rings and are known for their antibacterial and antiviral activities.
特性
分子式 |
C6H5N3O |
|---|---|
分子量 |
135.12 g/mol |
IUPAC名 |
1-(1,3,4-oxadiazol-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C6H5N3O/c7-3-6(1-2-6)5-9-8-4-10-5/h4H,1-2H2 |
InChIキー |
DHIQBXXYAWGVQV-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C#N)C2=NN=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(9h-Fluoren-9-ylmethoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic Acid](/img/structure/B13433775.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13433788.png)


![2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine](/img/structure/B13433803.png)


![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-4-oxo-3-(4-sulfooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B13433829.png)

![(2S)-7-fluoro-6-(3-hydroxypropanoyl)-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B13433837.png)


![(3R,4R)-4-(Acetyloxy)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-(4-methoxyphenyl)-2-azetidinone](/img/structure/B13433853.png)
